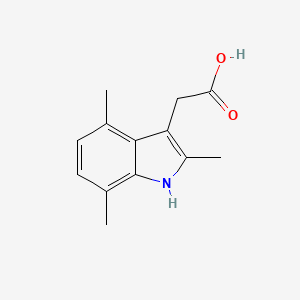

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYXJMABOXFXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281375 | |

| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-43-8 | |

| Record name | NSC21434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4,7-trimethyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid is a methylated derivative of the well-known phytohormone indole-3-acetic acid (IAA). While the parent compound, IAA, has been extensively studied for its role in plant growth and development, as well as its emerging applications in pharmacology, the specific chemical and biological properties of its trimethylated analogue remain largely uncharacterized in publicly available literature. This technical guide synthesizes the available information on this compound, including its predicted physicochemical properties and a proposed synthetic route based on established chemical principles. Due to the scarcity of experimental data, this document also draws parallels with related indole derivatives to provide a foundational understanding for researchers interested in exploring the potential of this compound.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | - |

| CAS Number | 5435-43-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Predicted XlogP | 2.6 | [2] |

| Predicted Collision Cross Section | [M+H]⁺: 147.6 Ų [M+Na]⁺: 158.5 Ų [M-H]⁻: 149.5 Ų | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Experimental Protocols

A specific, experimentally validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on well-established reactions for the synthesis of indole-3-acetic acid derivatives, primarily the Fischer indole synthesis.

Proposed Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] To synthesize this compound, a key intermediate would be 2,4,7-trimethylindole.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,4,7-Trimethylindole (via Fischer Indole Synthesis)

-

Preparation of 2,4-Dimethylphenylhydrazine:

-

Start with 2,4-dimethylaniline.

-

Perform a diazotization reaction using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C).

-

Reduce the resulting diazonium salt in situ using a suitable reducing agent such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to yield 2,4-dimethylphenylhydrazine.

-

-

Fischer Indole Synthesis:

-

React the prepared 2,4-dimethylphenylhydrazine with acetone in the presence of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or zinc chloride (ZnCl₂).[3]

-

The reaction mixture is typically heated to facilitate the cyclization and formation of the indole ring.

-

The product, 2,4,7-trimethylindole, would then be isolated and purified using standard techniques such as extraction and chromatography.

-

Step 2: Synthesis of this compound

A common method to introduce the acetic acid side chain at the C3 position of an indole is through the gramine intermediate.

-

Formation of the Gramine Analogue:

-

React 2,4,7-trimethylindole with a mixture of formaldehyde and dimethylamine (the Eschenmoser salt can also be used) in a suitable solvent like acetic acid. This is a Mannich reaction which will yield the corresponding gramine analogue, (2,4,7-trimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine.

-

-

Conversion to the Acetonitrile and Hydrolysis:

-

The gramine analogue is then treated with a cyanide source, such as sodium or potassium cyanide, to displace the dimethylamino group and form (2,4,7-trimethyl-1H-indol-3-yl)acetonitrile.

-

Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, will yield the final product, this compound.

-

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, based on the known activities of other methylated indole-3-acetic acid derivatives, some potential areas of investigation can be proposed.

The parent molecule, indole-3-acetic acid (IAA), is a key regulator of plant growth and also exhibits various pharmacological effects in mammals. Methylation of the indole ring can significantly alter the biological activity of IAA. For instance, studies on other methylated IAA derivatives have shown a range of effects, from altered auxin activity in plants to potential neuroprotective or cytotoxic effects in mammalian systems. The position and number of methyl groups are critical in determining the specific biological outcome.

Given the lack of direct data, a logical starting point for investigating the biological properties of this compound would be to screen it in assays where other IAA derivatives have shown activity.

Caption: A logical workflow for investigating the biological activity.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for novel biological activities. While its fundamental chemical properties are yet to be experimentally determined, established synthetic methodologies for indole derivatives provide a clear path for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequently, a systematic biological screening, as outlined in this guide, would be essential to uncover its potential as a plant growth regulator, a therapeutic agent, or a tool for chemical biology research. The elucidation of its structure-activity relationship in comparison to other methylated indole-3-acetic acid analogues will be crucial in guiding future drug discovery and development efforts.

References

Technical Guide: (2,4,7-trimethyl-1H-indol-3-yl)acetic acid (CAS 5435-43-8)

Disclaimer: Publicly available scientific literature lacks specific experimental data for (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. This guide is a representative document based on established principles of organic synthesis and the known biological activities of structurally related indole-3-acetic acid derivatives. The experimental protocols and potential biological activities described herein are illustrative and require experimental validation.

Introduction

This compound is a methylated derivative of indole-3-acetic acid (IAA), a well-known phytohormone. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the indole ring can significantly influence the compound's biological profile. This document provides a technical overview of this compound, including a plausible synthetic route, hypothesized biological activities based on structure-activity relationships of related compounds, and representative experimental protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5435-43-8 | N/A |

| Molecular Formula | C₁₃H₁₅NO₂ | N/A |

| Molecular Weight | 217.27 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=CC=C2C(=C1C)NC(=C2CC(=O)O)C | N/A |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | N/A |

Synthesis

A plausible synthetic route for this compound is the Fischer indole synthesis, a robust and widely used method for preparing substituted indoles.

Experimental Protocol: Fischer Indole Synthesis

Reaction Scheme:

Unveiling the Auxin Potential: A Technical Guide to the Predicted Biological Activity of 2,4,7-Trimethyl Indole-3-Acetic Acid

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a notable absence of specific studies on the biological activity of 2,4,7-trimethyl indole-3-acetic acid (2,4,7-trimethyl IAA). This document, therefore, presents a predictive overview based on the well-established biological activity of its parent compound, indole-3-acetic acid (IAA), and the influence of methylation on auxin activity observed in other IAA derivatives. This guide is intended to provide a foundational framework for researchers and drug development professionals to design and conduct investigations into the potential bioactivity of 2,4,7-trimethyl IAA.

Introduction to Indole-3-Acetic Acid (IAA) and its Role as an Auxin

Indole-3-acetic acid (IAA) is the most abundant and physiologically active naturally occurring auxin, a class of plant hormones that play a central role in virtually every aspect of plant growth and development.[1][2] IAA's functions are pleiotropic, influencing processes such as cell elongation and division, tissue differentiation, apical dominance, root initiation, and responses to light and gravity.[3] At the molecular level, IAA exerts its effects by modulating gene expression through a well-defined signaling pathway.[1][4]

Predicted Biological Activity of 2,4,7-Trimethyl IAA

The biological activity of a synthetic auxin analog is determined by its ability to be recognized by and interact with the components of the auxin signaling pathway. The introduction of methyl groups at the 2, 4, and 7 positions of the indole ring of IAA would be expected to modulate its activity in several ways:

-

Receptor Binding: The size and position of the methyl groups could influence the binding affinity of the molecule to the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4]

-

Metabolic Stability: Methylation can protect the indole ring from oxidative degradation, potentially increasing the in vivo half-life of the compound compared to unsubstituted IAA. This increased stability is a known characteristic of some synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D).[1]

-

Transport: The altered lipophilicity due to the methyl groups might affect the cellular uptake and transport of the molecule.

Based on studies of other methylated IAA derivatives, it is plausible that 2,4,7-trimethyl IAA will exhibit auxin activity. For instance, 2-methyl-IAA is a known auxin, although its activity profile differs from that of IAA.[5] Derivatives alkylated at positions 4, 5, 6, or 7 also retain auxin activity.[5]

Quantitative Data on Related Auxins

To provide a comparative baseline for future studies on 2,4,7-trimethyl IAA, the following table summarizes quantitative data for IAA and some of its derivatives.

| Compound | Bioassay | Organism | Observed Effect | Concentration for Half-Optimal Response | Reference |

| Indole-3-acetic acid (IAA) | Root Elongation Inhibition | Arabidopsis thaliana | Inhibition of primary root growth | ~0.01 µM | [4] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Root Elongation Inhibition | Arabidopsis thaliana | Inhibition of primary root growth | ~0.02 µM | [4] |

| 2-Methyl-IAA | Avena Coleoptile Straight-Growth | Avena sativa | Promotion of coleoptile elongation | ~2 x 10⁻⁵ mol L⁻¹ | [5] |

| 2-Ethyl-IAA | Avena Coleoptile Straight-Growth | Avena sativa | Promotion of coleoptile elongation | ~2 x 10⁻⁵ mol L⁻¹ | [5] |

| 2-Propyl-IAA | Avena Coleoptile Straight-Growth | Avena sativa | Promotion of coleoptile elongation | ~2 x 10⁻⁵ mol L⁻¹ | [5] |

Experimental Protocols for Assessing Auxin Activity

The following are standard experimental protocols that can be employed to determine the biological activity of 2,4,7-trimethyl IAA.

Arabidopsis thaliana Root Elongation Assay

This assay is a sensitive method to quantify auxin activity, as auxins typically inhibit root elongation at higher concentrations.

Methodology:

-

Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using a solution of 70% ethanol for 1 minute, followed by a 10% bleach solution containing 0.05% Triton X-100 for 10 minutes. Seeds are then washed five times with sterile distilled water.

-

Plating: Sterilized seeds are plated on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of the test compound (e.g., 2,4,7-trimethyl IAA) and control compounds (e.g., IAA, 2,4-D). A solvent control (e.g., DMSO) should also be included.

-

Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Data Collection and Analysis: After a set period of growth (typically 7-10 days), the primary root length of the seedlings is measured using image analysis software. The data is then plotted as a dose-response curve to determine the concentration at which root growth is inhibited by 50% (IC50).[4]

Avena Coleoptile Straight-Growth Test

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile sections.

Methodology:

-

Plant Material: Oat (Avena sativa) seedlings are grown in the dark for approximately 72 hours.

-

Coleoptile Sectioning: The apical 3-4 mm of the coleoptiles are removed, and a sub-apical section (e.g., 10 mm in length) is excised from the remaining coleoptile.

-

Incubation: The coleoptile sections are floated on a buffer solution containing various concentrations of the test compound and controls.

-

Measurement: After a 24-48 hour incubation period in the dark, the final length of the coleoptile sections is measured.

-

Data Analysis: The increase in length is calculated and plotted against the concentration of the test compound to determine the optimal concentration for promoting elongation.[5]

Visualizing the Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

Caption: The canonical auxin signaling pathway.

Conclusion

While direct experimental data for 2,4,7-trimethyl IAA is currently unavailable, the extensive knowledge of IAA and its derivatives provides a robust framework for predicting its biological activity. It is anticipated that 2,4,7-trimethyl IAA will exhibit auxin-like properties, with its specific activity profile being dictated by how the trimethyl substitutions affect its interaction with the auxin signaling machinery. The experimental protocols and signaling pathway information detailed in this guide offer a clear roadmap for the empirical investigation of this novel compound, which may hold potential for applications in agriculture and biotechnology.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the compound (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental data in public databases, this document outlines a plausible synthetic pathway and projects the expected spectroscopic data based on the analysis of structurally related indole derivatives.

Compound Overview

This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone of the auxin class. The presence of three methyl groups on the indole core is expected to modify its chemical and biological properties compared to the parent compound.

Chemical Structure:

Molecular Formula: C₁₃H₁₅NO₂[1]

Monoisotopic Mass: 217.1103 g/mol [1]

Proposed Synthesis Protocol

A viable and widely used method for the synthesis of substituted indoles is the Fischer Indole Synthesis .[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound.

Proposed Reaction Scheme:

The synthesis of this compound can be envisioned in two main steps:

-

Formation of the Hydrazone: Reaction of (2,4,7-trimethylphenyl)hydrazine with levulinic acid (4-oxopentanoic acid).

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the resulting hydrazone to form the target indole-3-acetic acid derivative.

Detailed Experimental Protocol:

Step 1: Synthesis of (2,4,7-trimethylphenyl)hydrazine

This starting material can be prepared from 2,4,7-trimethylaniline via diazotization followed by reduction.

Step 2: Fischer Indole Synthesis

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (2,4,7-trimethylphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add levulinic acid (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

-

Cyclization:

-

To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices.

-

Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The crude product may precipitate as a solid. If so, collect it by filtration. If it remains oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

-

Purification:

-

Wash the collected solid or the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of indole-3-acetic acid and the expected influence of the three methyl substituents on the indole ring.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | -COOH |

| ~8.0 | br s | 1H | N-H |

| ~6.8 | s | 1H | H-5 |

| ~6.7 | s | 1H | H-6 |

| ~3.7 | s | 2H | -CH₂-COOH |

| ~2.6 | s | 3H | 7-CH₃ |

| ~2.4 | s | 3H | 4-CH₃ |

| ~2.3 | s | 3H | 2-CH₃ |

Predicted solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C=O (acid) |

| ~135.0 | C-7a |

| ~130.0 | C-2 |

| ~128.0 | C-3a |

| ~125.0 | C-4 |

| ~122.0 | C-7 |

| ~120.0 | C-6 |

| ~115.0 | C-5 |

| ~105.0 | C-3 |

| ~31.0 | -CH₂-COOH |

| ~20.0 | 7-CH₃ |

| ~18.0 | 4-CH₃ |

| ~12.0 | 2-CH₃ |

Predicted solvent: DMSO-d₆

Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.1176 |

| [M+Na]⁺ | 240.0995 |

| [M-H]⁻ | 216.1030 |

Data predicted by computational tools.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretch |

| 3300-2500 | O-H stretch (broad, carboxylic acid) |

| ~2920, 2850 | C-H stretch (aliphatic) |

| 1710-1680 | C=O stretch (carboxylic acid) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1430 | O-H bend (in-plane) |

| ~1250 | C-O stretch |

Experimental Workflow and Visualization

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Biological Activity Considerations

While indole-3-acetic acid is a potent plant auxin, the biological activity of this compound is not well-documented in publicly available literature. The substitution pattern on the indole ring can significantly impact its interaction with auxin receptors and other biological targets. Further research, including in vitro and in vivo assays, would be necessary to elucidate its specific biological functions, such as potential applications as a plant growth regulator, or as a scaffold in medicinal chemistry for its potential antimicrobial, anti-inflammatory, or anticancer properties, which have been noted for other indole derivatives.

References

Synthetic Auxin Analogs: A Technical Review of Mechanisms and Methods

Introduction: The phytohormone auxin, primarily represented by indole-3-acetic acid (IAA), is a central regulator of plant growth and development, influencing processes from cell elongation and division to organogenesis and tropic responses.[1] Synthetic molecules that mimic the activity of natural auxins have become indispensable tools in both agricultural and research settings.[2] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), 1-naphthaleneacetic acid (NAA), dicamba, and picloram are widely used as herbicides and growth regulators.[1][2] These synthetic analogs often exhibit greater stability than IAA, which is susceptible to photodegradation and rapid metabolic turnover in planta.[3][4] Understanding the molecular interactions and physiological effects of these compounds is crucial for developing novel agrochemicals and for dissecting the complexities of auxin signaling. This guide provides a technical overview of the core auxin signaling pathway, quantitative data on analog-receptor interactions, and detailed protocols for key experimental assays.

The Core Auxin Signaling Pathway

At the molecular level, the primary auxin signaling cascade is initiated by the perception of auxin by a co-receptor complex.[5] This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[3] TIR1/AFB proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5]

In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[6] When auxin concentrations rise, the hormone acts as a "molecular glue," fitting into a pocket on the TIR1/AFB protein and stabilizing the interaction between TIR1/AFB and the degron domain (Domain II) of the Aux/IAA protein.[2][7] This auxin-induced interaction leads to the polyubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB complex, targeting it for degradation by the 26S proteasome.[6] The degradation of the Aux/IAA frees the ARF transcription factor, which can then activate or repress the transcription of downstream target genes, eliciting a physiological response.[5]

Data Presentation: Quantitative Analysis of Analog-Receptor Interactions

The efficacy of a synthetic auxin is determined by its ability to facilitate the TIR1/AFB-Aux/IAA co-receptor interaction. This can be quantified by measuring binding affinities (Kd) and kinetic parameters like dissociation rates (koff). Different combinations of TIR1/AFB and Aux/IAA proteins create a wide range of co-receptors with varying affinities for auxin, which may contribute to the complexity of auxin responses.[2]

Table 1: Binding Affinities (Kd) of IAA for Various TIR1-Aux/IAA Co-Receptor Complexes

Different Aux/IAA proteins significantly influence the binding affinity of the co-receptor complex for the natural auxin IAA.[2] This combinatorial system allows for a wide spectrum of auxin sensing capabilities within the plant.

| TIR1 Co-Receptor Partner | Kd for IAA (nM) | Reference |

| IAA7 (full-length) | 17.81 ± 7.81 | [2] |

| IAA7 (Domains I-II) | 13.84 ± 4.63 | [2] |

| IAA7 (Domain II only) | 218.40 ± 25.80 | [2] |

| IAA17 | ~30 | [2] |

| IAA1 / IAA3 | 17 - 45 | [2] |

| IAA28 | ~75 | [2] |

| IAA12 | 270.25 ± 54.09 | [2] |

Table 2: Dissociation Rates (koff) of Natural and Synthetic Auxins from TIR1/AFB Receptors

Surface Plasmon Resonance (SPR) assays reveal that different synthetic auxins and TIR1/AFB family members exhibit distinct kinetic profiles. For instance, the AFB5 receptor generally shows much more rapid dissociation rates for auxins compared to TIR1, which may influence the duration of the signaling output.[8]

| Auxin Analog | Receptor | Dissociation Rate (koff) (s-1) | Reference |

| IAA (Natural Auxin) | TIR1 | 1.1 x 10-3 | [8] |

| AFB5 | 3.0 x 10-2 | [8] | |

| IBA (Natural Auxin) | TIR1 | 6.9 x 10-3 | [8] |

| AFB5 | No Binding Measured | [8] | |

| Fluroxypyr (Pyridine) | TIR1 | 0.93 x 10-3 | [8] |

| AFB5 | 3.3 x 10-2 | [8] | |

| Triclopyr (Pyridine) | TIR1 | 3.4 x 10-3 | [8] |

| AFB5 | 8.1 x 10-2 | [8] | |

| Dicamba (Benzoic Acid) | TIR1 | Low Binding | [9] |

| AFB2 | Low Binding | [9] | |

| AFB5 | Low Binding | [9] | |

| 2,4-D (Phenoxyacetic) | TIR1 | - | - |

| AFB5 | - | - |

Note: Quantitative koff values for 2,4-D were not specified in the cited sources, though it is known to bind TIR1-type receptors.[9]

Experimental Protocols

Characterizing a synthetic auxin analog involves a multi-step process that integrates biochemical and physiological assays.

In Vitro Auxin-Receptor Binding Assay (Surface Plasmon Resonance)

This method quantitatively measures the real-time interaction between TIR1/AFB receptors, an Aux/IAA degron peptide, and an auxin analog. It is used to determine binding affinity and kinetics.[5][8]

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB-ASK1 protein complexes from insect or bacterial cells.

-

Chip Preparation: Use a streptavidin-coated SPR sensor chip. Immobilize a biotinylated synthetic peptide corresponding to the Domain II (degron) sequence of an Aux/IAA protein (e.g., IAA7) onto the chip surface.

-

Binding Assay:

-

Prepare a running buffer (e.g., HBS-EP+).

-

Prepare a dilution series of the synthetic auxin analog to be tested.

-

Inject a solution containing a fixed concentration of the purified TIR1/AFB-ASK1 protein complex mixed with varying concentrations of the synthetic auxin over the chip surface. A control injection without auxin should be included.

-

The binding of the TIR1/AFB protein to the immobilized IAA7 peptide, stabilized by the auxin analog, is measured in real-time as a change in response units (RU).

-

-

Data Analysis:

-

Subtract the response from a reference channel to correct for non-specific binding.

-

Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Primary Root Growth Inhibition Bioassay

This classic physiological assay assesses the biological activity of an auxin analog by measuring its effect on root elongation in Arabidopsis thaliana seedlings. High concentrations of auxins are typically inhibitory to root growth.

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).

-

Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

-

Stratification and Germination:

-

Store plates at 4°C in the dark for 2-3 days to stratify the seeds.

-

Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Grow for 4-5 days under a long-day photoperiod (16h light / 8h dark).

-

-

Treatment:

-

Prepare MS agar plates supplemented with a range of concentrations of the synthetic auxin analog (e.g., 1 nM to 10 µM) and a solvent control (e.g., DMSO).

-

Carefully transfer seedlings of uniform size to the treatment plates. Mark the position of the root tip at the time of transfer.

-

-

Measurement and Analysis:

-

Return plates to the growth chamber for an additional 2-3 days.

-

Scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

-

Calculate the percent root growth inhibition relative to the solvent control for each concentration.

-

Plot the dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition of root growth).

-

Auxin-Induced Gene Expression Analysis

This protocol measures the ability of a synthetic auxin to activate the auxin signaling pathway by quantifying the expression of auxin-responsive genes, often using a synthetic reporter like DR5.

Methodology:

-

Plant Material: Use a transgenic Arabidopsis line expressing a reporter gene (e.g., GFP or GUS) driven by the synthetic DR5 promoter (DR5::GFP). The DR5 promoter contains multiple repeats of an auxin response element (AuxRE) and is strongly induced by auxin.

-

Seedling Growth and Treatment:

-

Grow DR5::GFP seedlings in liquid culture or on agar plates for 5-7 days.

-

Apply the synthetic auxin analog at a specific concentration (e.g., 1 µM) or a solvent control.

-

Collect tissue samples at various time points after treatment (e.g., 0, 1, 3, 6 hours).

-

-

Reporter Gene Visualization (Qualitative):

-

For DR5::GFP lines, visualize the GFP signal in the roots or other tissues using a confocal laser scanning microscope. An increase in fluorescence intensity compared to the control indicates activation of the auxin response pathway.

-

-

RT-qPCR Analysis (Quantitative):

-

Extract total RNA from the collected tissue samples using a suitable kit or protocol.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers specific for known early auxin-responsive genes (e.g., IAA5, IAA19) and a stable reference gene (e.g., ACTIN2).

-

Calculate the relative gene expression levels using the ΔΔCt method to determine the fold-change in transcript abundance induced by the synthetic auxin.

-

Experimental and Logical Workflow

The characterization of a novel synthetic auxin analog typically follows a logical progression from in vitro biochemical assays to in vivo physiological and molecular analyses.

References

- 1. Quantitative Distribution and Metabolism of Auxin Herbicides in Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative distribution and metabolism of auxin herbicides in roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lateral root development in Arabidopsis: fifty shades of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soybean dose-response to 2,4-D and dicamba at vegetative and reproductive growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, allows it to mimic protein structures and bind to a multitude of biological targets with high affinity.[2][3] This versatility has led to the development of numerous indole-containing drugs, including the anticancer agent vincristine, the antihypertensive reserpine, and the antidepressant amedalin.[4] This guide provides an in-depth overview of modern synthetic strategies, key biological activities, and detailed experimental approaches for the discovery and development of novel indole derivatives.

I. Modern Synthetic Methodologies

The construction of the indole core has evolved significantly from classical methods to more efficient and versatile modern techniques. While traditional syntheses like the Fischer, Bischler, and Madelung reactions remain foundational, contemporary drug discovery efforts increasingly rely on methods that offer greater control, higher yields, and broader functional group tolerance.[4][5]

Transition-Metal-Catalyzed Synthesis

Palladium-catalyzed reactions have become a powerful tool for the functionalization of the indole core.[6] These methods often proceed via C-H bond activation, allowing for direct and regioselective introduction of various substituents onto the indole ring, which can be challenging to achieve with classical methods.[7][8]

A key strategy involves the use of a directing group on the indole nitrogen, which guides the metal catalyst to a specific C-H bond.[9][10] For instance, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C-2 position, whereas its absence typically leads to functionalization at the more electron-rich C-3 position.[10] This approach provides precise control over the substitution pattern, which is crucial for structure-activity relationship (SAR) studies.

Green Chemistry and Microwave-Assisted Synthesis

In recent years, there has been a significant shift towards environmentally benign synthetic methods.[11] Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient technique that dramatically reduces reaction times, often increases yields, and allows for solvent-free conditions.[11][12] Classical reactions that traditionally require harsh conditions and long reaction times, such as the Madelung and Bischler syntheses, can be performed in minutes under microwave irradiation.[11][12]

II. Biological Activities and Therapeutic Applications

Indole derivatives exhibit a remarkable spectrum of pharmacological activities, making them promising candidates for treating a wide range of diseases.[13][3][14]

-

Anticancer Activity : Many indole derivatives function as potent anticancer agents by targeting crucial cellular processes.[13][15] A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule formation during mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[13]

-

Anti-inflammatory Properties : Certain indole derivatives, such as the well-known NSAID Indomethacin, exert anti-inflammatory effects.[13] Newer derivatives have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, offering potential treatments for chronic inflammatory conditions.[13]

-

Antimicrobial and Antifungal Activity : The indole scaffold is a valuable template for developing new antimicrobial agents.[2][16] Researchers have synthesized novel indole derivatives that show significant efficacy against various bacterial and fungal strains, including drug-resistant pathogens.[14][16][17]

III. Quantitative Data Summary

The following tables summarize the biological activity of selected novel indole derivatives, providing a basis for comparison and further development.

Table 1: Antibacterial and Antifungal Activity of Novel Indole Derivatives

| Compound ID | Target Organism | Activity Metric | Value (µM) | Reference |

| 3b / 3c | Staphylococcus aureus | MIC | 0.94 - 3.87 | [16] |

| 3b / 3c | Bacillus subtilis | MIC | 0.94 - 3.87 | [16] |

| 3b / 3c | Pseudomonas aeruginosa | MIC | 0.94 - 3.87 | [16] |

| 3b / 3c | Escherichia coli | MIC | 0.94 - 3.87 | [16] |

| Compound 3 | General Bacteria | MIC | < 8 µg/ml | [14] |

| Compound 4 | General Fungi | MIC | < 6 µg/ml | [14] |

| Compound 3u | Rhizoctonia solani | EC₅₀ | 3.44 mg/L | [17] |

MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration.

Table 2: Cytotoxic Activity of Novel Indole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

| 1c | HeLa (Cervical Cancer) | LC₅₀ | 0.50 | [18] |

| 1c | MCF-7 (Breast Cancer) | LC₅₀ | 0.55 | [18] |

| 1c | HepG2 (Liver Cancer) | LC₅₀ | 0.90 | [18] |

| 124 | A549 (Lung Cancer) | IC₅₀ | 0.2 | [15] |

| 125 | MGC-803 (Gastric Cancer) | IC₅₀ | 9.47 | [15] |

| 126 | A549 (Lung Cancer) | IC₅₀ | 5.01 | [15] |

LC₅₀: Lethal Concentration, 50%; IC₅₀: Half maximal inhibitory concentration.

IV. Visualized Workflows and Pathways

Synthesis and Discovery Workflows

Caption: Workflow for synthesis and screening of novel indole derivatives.

Modern C-H Functionalization Strategy

Caption: Strategy for palladium-catalyzed C-H functionalization.

Biological Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 5. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization [mdpi.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. testbook.com [testbook.com]

- 14. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 15. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

The Therapeutic Potential of Trimethyl-Indole Compounds: A Technical Guide for Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the vast library of indole derivatives, trimethyl-indole compounds have emerged as a promising class of molecules with significant therapeutic potential. These compounds, characterized by the presence of three methyl groups on the indole ring system, have demonstrated efficacy in preclinical models of various diseases, including inflammation, cancer, and neurodegenerative disorders.[3][4][5][6] This technical guide provides an in-depth overview of the current landscape of trimethyl-indole compounds in drug discovery, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications and Mechanism of Action

Trimethyl-indole derivatives have been investigated for a range of therapeutic applications, primarily leveraging their ability to modulate key biological pathways involved in disease pathogenesis.

1. Anti-inflammatory and Analgesic Activity:

A significant area of research has focused on the development of trimethyl-indole-based compounds as potent anti-inflammatory and analgesic agents.[3][7] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[8][9] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[8][9]

2. Anticancer Activity:

The anticancer potential of trimethyl-indole derivatives has been explored through various mechanisms of action.[4][10][11] One prominent strategy involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[6][12] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][6] Another key target for trimethyl-indole-based anticancer agents is the Src family of non-receptor tyrosine kinases.[4][13] Aberrant Src signaling is implicated in tumor growth, invasion, and metastasis, and its inhibition presents a viable therapeutic strategy.[4][5]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for representative trimethyl-indole compounds, highlighting their potency and selectivity against various biological targets.

Table 1: In Vitro Anti-inflammatory Activity of Trimethyl-Indole Analogs

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cell Line/Assay Condition | Reference |

| 10d | COX-2 | Not explicitly stated, but showed high activity | High | In vitro COX inhibition assay | [3][7] |

| 10e | COX-2 | Not explicitly stated, but showed high activity | 25.67 | In vitro COX inhibition assay | [7] |

| 10f | COX-2 | Not explicitly stated, but showed high activity | High | In vitro COX inhibition assay | [3][7] |

Table 2: In Vivo Anti-inflammatory Activity of Trimethyl-Indole Analogs

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Time Point | Reference |

| 10d | Carrageenan-induced rat paw edema | Not Stated | 73.1–80.1% | Not Stated | [7] |

| 10e | Carrageenan-induced rat paw edema | Not Stated | 71.8–73.5% | 1 hour | [7] |

| 10f | Carrageenan-induced rat paw edema | Not Stated | 57.9–78.8% | 6 hours | [7] |

Table 3: Anticancer Activity of Trimethyl-Indole Analogs

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| KGP591 | Tubulin Polymerization | Not Stated | MCF-7, MDA-MB-231 | [12] |

| 4o | Cell Proliferation | < 50 | SK-OV-3, HT-29 | [4] |

| 4p | Cell Proliferation | < 50 | SK-OV-3, HT-29 | [4] |

| 4q | Cell Proliferation | < 50 | SK-OV-3, HT-29 | [4] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by trimethyl-indole compounds.

Caption: COX-2 signaling pathway and the inhibitory action of trimethyl-indole compounds.

Caption: Inhibition of tubulin polymerization by trimethyl-indole compounds leading to apoptosis.

Caption: Src kinase signaling pathway in cancer and its inhibition by trimethyl-indole compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Fischer Indole Synthesis of Trimethyl-Indole Derivatives

This protocol describes a general procedure for the synthesis of trimethyl-indole compounds, which can be adapted based on the specific starting materials.[14][15][16]

-

Reaction Setup: A mixture of the appropriate phenylhydrazine hydrochloride (1 equivalent) and a ketone (e.g., 3-methyl-2-butanone for 2,3,3-trimethylindolenine) (1.2 equivalents) is prepared in a suitable solvent such as glacial acetic acid or ethanol.[15][17]

-

Catalyst Addition: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, is carefully added to the reaction mixture.[14][15]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically between 80-120°C) and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).[14]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.[14][15]

2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2.[18][19][20][21]

-

Reagent Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent or colorimetric probe are prepared in an appropriate assay buffer (e.g., Tris-HCl).[18][20]

-

Compound Incubation: The test compounds (trimethyl-indole derivatives) are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[19]

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin G2, the intermediate product, is monitored in real-time by measuring the increase in fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) using a plate reader.[18][20]

-

Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]

3. Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][3][7][8][22]

-

Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week. The animals are then randomly divided into control and treatment groups.

-

Compound Administration: The test compound (trimethyl-indole derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before the induction of inflammation.[1] The control group receives the vehicle.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[1][3]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 6 hours).[1]

-

Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for each treated group relative to the control group.

4. In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][23][24][25][26]

-

Reagent Preparation: Purified tubulin protein (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter dye (e.g., DAPI) that binds to microtubules.[23][25]

-

Assay Procedure: The test compound is added to a 96-well plate. The tubulin solution is then added to each well, and the plate is incubated at 37°C to induce polymerization.[23]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 450 nm). An increase in fluorescence indicates microtubule polymerization.[6][23]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The inhibitory effect of the compound is quantified by calculating the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[26]

5. Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Src tyrosine kinase.[27][28][29][30]

-

Assay Principle: The assay measures the phosphorylation of a specific substrate by the Src kinase. The amount of phosphorylation is typically detected using a phosphotyrosine-specific antibody in an ELISA-based format or by measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[27][30]

-

Reaction Mixture: The reaction is performed in a 96-well plate containing Src kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.[27]

-

Incubation and Detection: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation. For ELISA-based detection, the plate is then washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added, followed by a colorimetric substrate. For luminescence-based detection, a reagent is added to convert the generated ADP to a luminescent signal.[29][30]

-

Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The percentage of inhibition is calculated by comparing the signal in the presence and absence of the inhibitor, and the IC50 value is determined.[30]

Conclusion

Trimethyl-indole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of inflammation and cancer, coupled with well-defined mechanisms of action, underscores their potential for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore and advance this important class of molecules. Future efforts in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of trimethyl-indole derivatives to translate their preclinical promise into clinical reality.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]

- 14. testbook.com [testbook.com]

- 15. mdpi.com [mdpi.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Page loading... [guidechem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 24. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. tandfonline.com [tandfonline.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. promega.com [promega.com]

An In-depth Technical Guide to the Structure Elucidation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines a putative synthesis strategy and predicted spectroscopic data based on established chemical principles and data from analogous structures. This approach serves as a robust framework for researchers undertaking the synthesis and characterization of this molecule.

Molecular Structure

This compound is a derivative of the common plant hormone indole-3-acetic acid (IAA). It possesses a core indole scaffold with methyl substitutions at the 2, 4, and 7 positions of the indole ring, and an acetic acid moiety at the 3-position.

Molecular Formula: C₁₃H₁₅NO₂

Molecular Weight: 217.26 g/mol

CAS Number: 5435-43-8[1]

A diagram of the molecular structure is presented below.

Caption: 2D structure of this compound.

Putative Synthesis

A plausible and widely used method for the synthesis of substituted indoles is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

For the synthesis of this compound, the logical starting materials would be (2,5-dimethylphenyl)hydrazine and levulinic acid (4-oxopentanoic acid).

The proposed synthetic workflow is illustrated below.

Caption: Fischer Indole Synthesis workflow for the target compound.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation:

-

Equimolar amounts of (2,5-dimethylphenyl)hydrazine and levulinic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the condensation reaction and form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the reaction mixture.

-

The mixture is heated to a temperature typically ranging from 80 to 150 °C, depending on the chosen catalyst and solvent.

-

The reaction is maintained at this temperature for several hours until the starting material is consumed, as indicated by TLC.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and then poured into a beaker of ice water.

-

The precipitated crude product is collected by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structure and comparison with known data for similar indole derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH -1 | 10.5 - 11.5 | br s |

| CH -5 | ~6.8 | d |

| CH -6 | ~6.7 | d |

| CH₂ -acetic | ~3.7 | s |

| CH₃ -2 | ~2.4 | s |

| CH₃ -4 | ~2.3 | s |

| CH₃ -7 | ~2.5 | s |

| COOH | 12.0 - 13.0 | br s |

br s = broad singlet, s = singlet, d = doublet Predicted in DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~173 |

| C -2 | ~135 |

| C -3 | ~108 |

| C -3a | ~128 |

| C -4 | ~129 |

| C -5 | ~118 |

| C -6 | ~120 |

| C -7 | ~121 |

| C -7a | ~136 |

| C H₂-acetic | ~31 |

| C H₃-2 | ~12 |

| C H₃-4 | ~17 |

| C H₃-7 | ~16 |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | 3300 - 3400 | Medium |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | Strong |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | 217.11 |

| [M+H]+ | 218.12 |

| [M+Na]+ | 240.10 |

| [M-H]- | 216.10 |

| [M-COOH]- | 172.11 |

m/z = mass-to-charge ratio

Structure Elucidation Workflow

The logical workflow for confirming the structure of a newly synthesized batch of this compound is outlined below.

Caption: Logical workflow for the confirmation of the molecular structure.

Potential Biological Significance and Signaling Pathways

The methyl substitutions on the indole ring of this compound could potentially modulate its binding affinity to auxin receptors, its metabolic stability, or its transport within plant tissues, making it a subject of interest for research in plant science and agriculture.

A simplified representation of the canonical auxin signaling pathway is provided below.

References

Methodological & Application

Synthesis Protocol for (2,4,7-trimethyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthetic protocol outlined below describes the preparation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, a polysubstituted indole derivative. Substituted indole-3-acetic acids are an important class of compounds in medicinal chemistry and drug development, serving as key structural motifs in a variety of biologically active molecules. This protocol utilizes the well-established Fischer indole synthesis, a reliable and versatile method for the formation of the indole ring system.

The described method involves a two-step, one-pot reaction sequence. The initial step is the formation of a hydrazone from 2,5-dimethylphenylhydrazine and ethyl levulinate. The subsequent and final step is an acid-catalyzed intramolecular cyclization of the intermediate hydrazone to form the target indole-3-acetic acid derivative. Polyphosphoric acid (PPA) is employed as the acidic catalyst and solvent for the cyclization step. This protocol provides a detailed procedure for the synthesis, purification, and characterization of this compound, making it a valuable resource for researchers engaged in the synthesis of novel indole-based compounds.

Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,5-Dimethylphenylhydrazine hydrochloride

-

Ethyl levulinate

-

Polyphosphoric acid (PPA)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, 1M)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Procedure:

Step 1: Hydrazone Formation and In Situ Cyclization

-

To a 250 mL round-bottom flask, add 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq).

-

Add absolute ethanol to the flask.

-

Slowly add ethyl levulinate (1.05 eq) to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.

-

Following hydrazone formation, carefully add polyphosphoric acid (PPA) to the reaction mixture. Caution: The addition of PPA is exothermic.

-

Heat the reaction mixture to 100°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| This compound | C₁₃H₁₅NO₂ | 217.26 | Solid | 60-75 |

Note: The yield is an estimated range based on similar Fischer indole syntheses and may vary depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow

Figure 2. Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Fischer Indole Synthesis of Trimethylated Indoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various trimethylated indoles using the Fischer indole synthesis. This classic yet versatile reaction remains a cornerstone in medicinal chemistry for accessing the indole scaffold, a privileged structure in numerous biologically active compounds.[1][2]

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust chemical reaction for producing indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[3][4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement to form the indole ring.[4] Trimethylated indoles, as a specific class of indole derivatives, are of significant interest in drug discovery and development due to their diverse pharmacological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies.[1][6] The strategic placement of methyl groups on the indole core can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

General Reaction Mechanism: Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine with a ketone (in this case, one that will provide the desired trimethylation pattern) to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring.[4]

Below is a DOT language script visualizing the general mechanism of the Fischer Indole Synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various trimethylated indoles (or their isomers, indolenines) via the Fischer indole synthesis, based on published literature.

| Product Name | Phenylhydrazine Reactant | Ketone/Aldehyde Reactant | Acid Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| 2,3,3,5-Tetramethyl-3H-indole | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | 2.25 | Reflux | >90 | [7] |

| 2,3,3,6-Tetramethyl-3H-indole / 2,3,3,4-Tetramethyl-3H-indole (mixture) | m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | 2 | Room Temp. | >90 | [7] |

| 2,3,3-Trimethyl-5-nitro-3H-indole | p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | 4 | Reflux | 30 | [7] |

| 2,3,3-Trimethyl-7-nitro-3H-indole | o-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | 4 | Reflux | - | [7] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of specific trimethylated indoles.

Protocol 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole[7]

Materials:

-

p-Tolylhydrazine hydrochloride (1.62 mmol, 0.25 g)

-

Isopropyl methyl ketone (1.62 mmol, 0.14 g)

-

Glacial acetic acid (0.03 mol, 2 g)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Chloroform (CDCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).

-

Heat the reaction mixture to reflux and stir for 2.25 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 1 M NaOH solution.

-

Dilute the mixture with deionized water (100 mL) and extract the product with chloroform (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the residue by passing it through a short silica gel column to obtain 2,3,3,5-tetramethyl-3H-indole as a red, viscous oil.

Protocol 2: Synthesis of a Mixture of 2,3,3,6- and 2,3,3,4-Tetramethyl-3H-indole[7]

Materials:

-

m-Tolylhydrazine hydrochloride (1.89 mmol, 0.3 g)

-

Isopropyl methyl ketone (1.98 mmol, 0.17 g)

-

Glacial acetic acid (0.05 mol, 3 g)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Chloroform (CDCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a round-bottom flask with a magnetic stirrer, add m-tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.17 g, 1.98 mmol) to glacial acetic acid (3 g, 0.05 mol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction completion by TLC.

-

Upon completion, cool the mixture and neutralize with 1 M NaOH solution.

-

Dilute with deionized water (100 mL) and extract with chloroform (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue through a short silica gel column.

Experimental Workflow and Characterization

The successful synthesis and purification of trimethylated indoles require a systematic workflow, from the initial reaction setup to the final characterization of the product. The following diagram illustrates a typical experimental workflow.

Applications in Drug Development

The indole nucleus is a key structural motif in a vast number of pharmaceuticals.[1] The introduction of methyl groups can enhance lipophilicity, improve metabolic stability, and provide specific steric interactions with biological targets. Trimethylated indoles can serve as valuable scaffolds for the development of new therapeutic agents in areas such as:

-

Oncology: Many indole derivatives exhibit anticancer properties.

-

Infectious Diseases: The indole core is present in various antimicrobial and antiviral agents.

-

Neurology: Indole-containing compounds have shown efficacy in treating neurological disorders.[1]

Researchers can utilize the synthetic protocols described herein to generate libraries of trimethylated indoles for screening against various biological targets, facilitating the discovery of novel drug candidates. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by simply varying the phenylhydrazine and ketone starting materials.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H NMR Spectrum Analysis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For indole derivatives, which are prevalent scaffolds in pharmaceuticals and biologically active compounds, 1H NMR spectroscopy provides crucial information regarding the substitution pattern on the indole ring and the nature of its side chains. This application note details the protocol for acquiring and analyzing the 1H NMR spectrum of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, a polysubstituted indole derivative. The provided data is predictive, based on the analysis of structurally related compounds, and serves as a guide for researchers in the characterization of this and similar molecules.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from known chemical shifts of indole-3-acetic acid and various methylated indole derivatives. Actual experimental values may vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| NH-1 | ~8.0 | Broad Singlet | 1H | - |

| H-5 | ~6.8 | Doublet | 1H | ~8.0 |

| H-6 | ~6.7 | Doublet | 1H | ~8.0 |

| CH₂-8 | ~3.7 | Singlet | 2H | - |

| CH₃-2 | ~2.4 | Singlet | 3H | - |

| CH₃-4 | ~2.3 | Singlet | 3H | - |

| CH₃-7 | ~2.3 | Singlet | 3H | - |

| COOH-9 | ~11.0 | Broad Singlet | 1H | - |

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the predicted proton assignments.

Caption: Structure of this compound with proton numbering.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for 1H NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for indole derivatives include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable protons (NH and COOH).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-